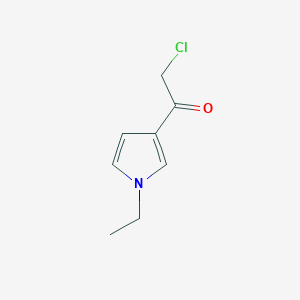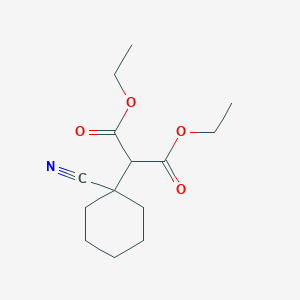![molecular formula C8H6ClNO B159855 3-Chloro-7-methylbenzo[d]isoxazole CAS No. 128520-86-5](/img/structure/B159855.png)
3-Chloro-7-methylbenzo[d]isoxazole
Übersicht
Beschreibung
“3-Chloro-7-methylbenzo[d]isoxazole” is a chemical compound that belongs to the class of isoxazoles . Isoxazoles are five-membered heterocyclic compounds that contain one oxygen atom and one nitrogen atom at adjacent positions . They are commonly found in many commercially available drugs .
Synthesis Analysis
The synthesis of isoxazole derivatives often involves the 1,3-dipolar cycloaddition reaction . In this reaction, one 1,3-dipole and one dipolarophile are required . For example, Micheli et al. reported the synthesis of isoxazole derivatives by the 1,3-dipolar cycloaddition reaction .
Molecular Structure Analysis
The molecular structure of “3-Chloro-7-methylbenzo[d]isoxazole” consists of a five-membered isoxazole ring with chlorine and methyl groups attached at the 3rd and 7th positions, respectively .
Chemical Reactions Analysis
Isoxazole derivatives, including “3-Chloro-7-methylbenzo[d]isoxazole”, can undergo various chemical reactions. One of the most common reactions is the 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole and a dipolarophile .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-7-methylbenzo[d]isoxazole” can be inferred from similar compounds. For instance, “3-Methylbenzo[d]isoxazole” has a molecular weight of 133.15 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Synthesis of 3-Methyl-4-chloro-4,5,6,7-tetrahydrobenz[1,2-d]isoxazole : This compound is synthesized from 3-methyl-4-oxo-4,5,6,7-tetrahydrobenz[1,2-d]isoxazole and is used in the alkylation of malonic ester and methoxytetralone enolates, leading to bi- and tetracyclic derivatives of the pyridine and hydropyridine series (Khripach & Ivanova, 1990).
Crystal Structures and Polymorphism
- Structural Analysis of Chloro and Methylortho-benzoic Acids : Investigations into the chloro/methyl structural similarity of o-toluic acid and o-chlorobenzoic acid, including their co-crystal structures, have been conducted. This research enhances understanding of hydrogen-bonded ribbons and polymorphism in these compounds (Polito et al., 2008).
Biological and Pharmacological Studies
- Antipsychotic Drug Candidate Study : A study focusing on 7-(4-(4-(6-fluorobenzo[d]-isoxazol-3-yl)-piperidin-1-yl)butoxy)-4-methyl-8-chloro-2H-chromen-2-one mesylate (CY611), an antipsychotic drug candidate, investigated its polymorphs and pharmacokinetics. Different forms of this compound were characterized, contributing to the understanding of its pharmacological properties (Hao et al., 2020).
Chemical Properties and Reactions
- Copper-Catalyzed Oxidative C(sp3)-H/C(sp3)-H Cross-Coupling : A novel copper-catalyzed reaction involving 3-methylbenzo[c]isoxazoles and methyl ketones was developed. This process synthesizes indigoid analogues and contributes significantly to the field of organic chemistry and catalysis (Zhuang et al., 2021).
Zukünftige Richtungen
Isoxazoles, including “3-Chloro-7-methylbenzo[d]isoxazole”, continue to be an area of interest in drug discovery due to their wide range of biological activities . Future research may focus on developing new synthetic strategies, exploring their biological activities, and optimizing their properties for therapeutic use .
Eigenschaften
IUPAC Name |
3-chloro-7-methyl-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-3-2-4-6-7(5)11-10-8(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDNTIJMCMIVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567654 | |
| Record name | 3-Chloro-7-methyl-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-7-methylbenzo[d]isoxazole | |
CAS RN |
128520-86-5 | |
| Record name | 3-Chloro-7-methyl-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B159794.png)
![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate](/img/structure/B159795.png)

